molecular formula C20H23N5O2S B12147265 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B12147265
M. Wt: 397.5 g/mol
InChI Key: CNEIIQNNFUFPIH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an ethoxyphenyl group, and an ethylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a thiolation reaction using thiol reagents.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 2-ethylphenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), converting them to corresponding amines.

    Substitution: The ethoxyphenyl and ethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • 2-{[4-amino-5-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-trifluoromethylphenyl)acetamide

Uniqueness

    Structural Features: The presence of both ethoxyphenyl and ethylphenyl groups in the same molecule provides unique steric and electronic properties.

    Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-3-14-7-5-6-8-17(14)22-18(26)13-28-20-24-23-19(25(20)21)15-9-11-16(12-10-15)27-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)

InChI Key

CNEIIQNNFUFPIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OCC

Origin of Product

United States

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